molecular formula C10H13N3O2 B15069191 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide CAS No. 102873-02-9

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide

Cat. No.: B15069191
CAS No.: 102873-02-9
M. Wt: 207.23 g/mol
InChI Key: FIPWRNPBEQCKIS-UHFFFAOYSA-N
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Description

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide is a heterocyclic organic compound It features a hexahydroisoquinoline core, which is a bicyclic structure containing a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide. This reaction yields 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide is unique due to its specific hexahydroisoquinoline core, which imparts distinct chemical and biological properties

Properties

CAS No.

102873-02-9

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-amino-1-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C10H13N3O2/c11-8-7(9(12)14)5-3-1-2-4-6(5)10(15)13-8/h1-4H2,(H2,12,14)(H3,11,13,15)

InChI Key

FIPWRNPBEQCKIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(NC2=O)N)C(=O)N

Origin of Product

United States

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